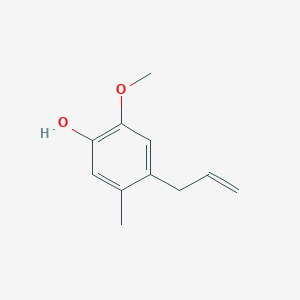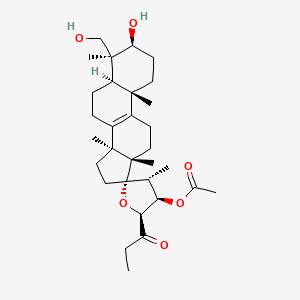![molecular formula C20H18O8 B1255219 2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1255219.png)
2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one is a pyranobenzodioxin obtained by formal cyclocodensation between syringylglycerol and esculetin. It is found in Arabidopsis thaliana. It has a role as a plant metabolite. It is a member of coumarins, a dimethoxybenzene, a member of phenols, a primary alcohol, a lignan and a pyranobenzodioxin. It derives from an esculetin and a 2,6-dimethoxyphenol.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity of Dihydro-Pyrano[2,3-c]pyrazoles
A series of novel 2H,4H-dihydro-pyrano[2,3-c]pyrazoles were synthesized using aromatic aldehydes obtained from lignin, evaluated for their antioxidant and cytotoxic activities. The introduction of methoxy groups in aromatic groups of dihydro-pyrano[2,3-c]pyrazoles notably increased their radical scavenging activities. These compounds displayed low cytotoxicity and have potential for treating free radical-related diseases or as food additives (Yang et al., 2014).
Reaction of α‐(2‐Hydroxyphenoxy)alkylketones with Dimethylsulphoxonium Methylide
A new synthesis route for 2-substituted-2,3-dihydro-2-hydroxymethyl-1,4-benzodioxins was developed, based on the reaction of α-(2-hydroxyphenoxy)alkylketones with dimethylsulphoxonium methylide. This process resulted in the concurrent formation of 2H-3,4-dihydro-1,5-benzodioxepines as well, providing insights into the chemical behavior of these compounds (Salimbeni et al., 1988).
Synthesis and Cytotoxic Activity of Benzopyranoxanthone Analogues
A study synthesized benzopyranoxanthone analogues related to psorospermine, acronycine, and benzo[a]acronycine. These compounds showed marginal antiproliferative activity against L1210 and KB-3-1 cell lines, with some showing significant activity against the L1210 cell line. This research contributes to understanding the cytotoxic activities of benzopyranoxanthone derivatives (Sittisombut et al., 2006).
Synthesis of Enantiomers of Mephendioxan
The synthesis of enantiomers of mephendioxan, a potent competitive alpha 1A-adrenoreceptor antagonist, was achieved. The binding profile of these enantiomers at various receptors was assessed, showing that one enantiomer was significantly more potent than the other. These results provide valuable insights into the characterization of alpha 1-adrenoreceptor subtypes (Quaglia et al., 1996).
Synthesis of Pyrano[3,2-b]pyran Derivatives
A study synthesized 2-amino-4-alkyl/aryl-6-(hydroxymethyl)-8-oxopyrano[3,2-b]pyran-3-carbonitriles derivatives using a green, high-yield process. These compounds were evaluated for their antibacterial and antioxidant properties, demonstrating significant activity and highlighting their potential in medicinal chemistry (Memar et al., 2020).
Propiedades
Fórmula molecular |
C20H18O8 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one |
InChI |
InChI=1S/C20H18O8/c1-24-15-6-11(7-16(25-2)19(15)23)20-17(9-21)26-14-8-12-10(5-13(14)28-20)3-4-18(22)27-12/h3-8,17,20-21,23H,9H2,1-2H3 |
Clave InChI |
GIQLHVXLWDFBDW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C4C=CC(=O)OC4=C3)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



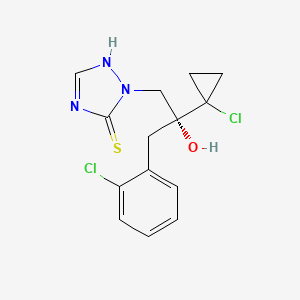
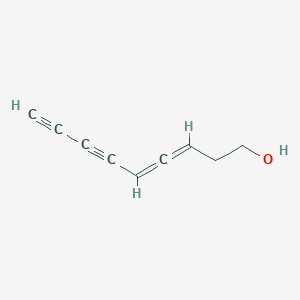

![(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine](/img/structure/B1255140.png)
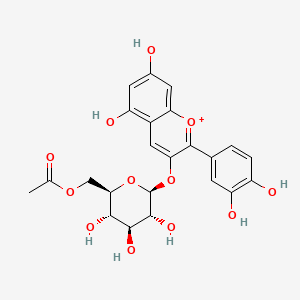

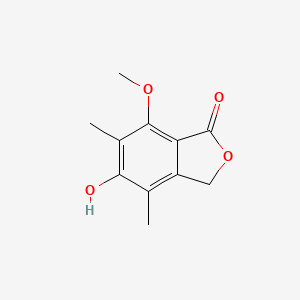

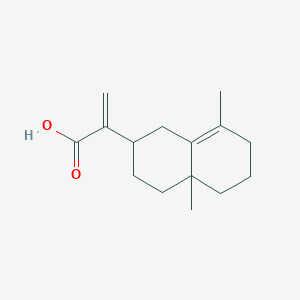

![2-[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1255157.png)
